ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate
Description
Ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate (CAS 861211-81-6) is an ethyl ester derivative with a propanoate backbone. Its molecular formula is C₁₂H₁₄ClN₃O₅S, featuring:
- A (2E) configuration at the central double bond.
- A carbamoylamino imino group at the 2-position, enabling hydrogen-bonding interactions.
This compound is structurally related to α,β-unsaturated esters, which are key intermediates in synthesizing pharmacologically active molecules, such as acrylamides and propenoates .
Properties
IUPAC Name |
ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-2-19-11(17)10(15-16-12(14)18)7-20-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNOOJMKIGOUHV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=O)N)/CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate typically involves the condensation of ethyl cyanoacetate with its sodium derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance efficiency and scalability. The industrial process also focuses on minimizing waste and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and its analogues:
Key Observations:
Configuration and Reactivity: The (2E) configuration in the target compound ensures a planar, conjugated system, favoring electrophilic addition reactions. In contrast, the (Z) -configured analogue () exhibits steric hindrance, altering reactivity . The sulfanyl group in the target compound and Montelukast () can undergo oxidation to sulfoxides or sulfones, a pathway absent in cyano- or amino-substituted analogues .
Biological Activity
Ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate, with a CAS number of 886361-57-5, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₄ClN₃O₃S
- Molecular Weight : 315.77 g/mol
The structure includes a carbamoylamino group and a chlorophenyl sulfanyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the thiazolidine-4-one moiety have shown promising results against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural components .
Antitumor Activity
Research has highlighted the antitumor potential of compounds with similar structures. For example, derivatives of 2-mercapto-3-phenylquinazolin-4-one have demonstrated significant antitumor activity in vitro and in vivo. The presence of the sulfanyl group in this compound may enhance its interaction with biological targets involved in tumor growth inhibition .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the carbamoylamino group may facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways. The presence of the chlorophenyl group could also contribute to enhanced lipophilicity, aiding in cellular penetration and bioavailability .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Gawad et al., 2010 | Antimicrobial | Identified significant antimicrobial activity in similar sulfanyl compounds. |
| Al-Suwaidan et al., 2016 | Antitumor | Demonstrated antitumor effects of quinazolin derivatives, suggesting potential for this compound. |
| El-Azab et al., 2013 | Anticonvulsant | Found anticonvulsant properties in derivatives containing similar functional groups, indicating potential neuroprotective effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
